4-Methoxy-2-butanol
Overview
Description
4-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2. It is a type of alcohol characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-butanol can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-butanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions. The reaction typically proceeds as follows:
4-Methoxy-2-butanone+NaBH4→this compound
The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-methoxy-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When subjected to strong oxidizing agents like potassium permanganate (KMnO4), this compound can be oxidized to form 4-methoxy-2-butanone.
Reduction: As mentioned earlier, 4-Methoxy-2-butanone can be reduced to this compound using sodium borohydride.
Substitution: The hydroxyl group (-OH) in this compound can be substituted with halogens using reagents like hydrogen halides (HX), leading to the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Hydrogen halides (HX) under acidic conditions.
Major Products Formed:
Oxidation: 4-Methoxy-2-butanone.
Reduction: this compound.
Substitution: Alkyl halides (e.g., 4-methoxy-2-chlorobutane).
Scientific Research Applications
4-Methoxy-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-butanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and polar interactions with other molecules. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, affecting their activity and function.
Comparison with Similar Compounds
4-Methoxy-2-butanol can be compared with other similar compounds, such as:
2-Methoxy-1-propanol: Another alcohol with a methoxy group, but with a different carbon chain structure.
4-Methoxy-1-butanol: Similar in structure but with the methoxy group attached to a different carbon.
2-Butanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both a hydroxyl group and a methoxy group allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-methoxybutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METPUBMTPUYMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505746 | |
Record name | 4-Methoxybutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41223-27-2 | |
Record name | 4-Methoxy-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41223-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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